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1-(5-Bromo-2-propoxyphenyl)sulfonylpyrrolidine
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Overview
Description
1-(5-Bromo-2-propoxyphenyl)sulfonylpyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a sulfonyl group and a brominated propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-propoxyphenyl)sulfonylpyrrolidine typically involves the following steps:
Bromination: The starting material, 2-propoxyphenyl, undergoes bromination to introduce a bromine atom at the 5-position.
Sulfonylation: The brominated intermediate is then subjected to sulfonylation using a suitable sulfonyl chloride reagent to introduce the sulfonyl group.
Pyrrolidine Ring Formation: Finally, the sulfonylated intermediate is reacted with pyrrolidine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-propoxyphenyl)sulfonylpyrrolidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while coupling with a boronic acid would yield a biaryl compound.
Scientific Research Applications
1-(5-Bromo-2-propoxyphenyl)sulfonylpyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-propoxyphenyl)sulfonylpyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the brominated phenyl group can enhance binding affinity. The pyrrolidine ring provides structural rigidity and contributes to the overall bioactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-2-methoxyphenyl)sulfonylpyrrolidine
- 1-(5-Bromo-2-ethoxyphenyl)sulfonylpyrrolidine
- 1-(5-Bromo-2-butoxyphenyl)sulfonylpyrrolidine
Uniqueness
1-(5-Bromo-2-propoxyphenyl)sulfonylpyrrolidine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The propoxy group provides a balance between hydrophobicity and hydrophilicity, making it versatile for various applications.
Properties
IUPAC Name |
1-(5-bromo-2-propoxyphenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S/c1-2-9-18-12-6-5-11(14)10-13(12)19(16,17)15-7-3-4-8-15/h5-6,10H,2-4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUABMQNWLVDOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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